![molecular formula C26H29NO2 B1657051 3-chloro-N-[2-[4-(2-methylpropyl)phenyl]propyl]adamantane-1-carboxamide CAS No. 5530-99-4](/img/structure/B1657051.png)
3-chloro-N-[2-[4-(2-methylpropyl)phenyl]propyl]adamantane-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-chloro-N-[2-[4-(2-methylpropyl)phenyl]propyl]adamantane-1-carboxamide is an organic compound with a complex structure that includes an adamantane core, a phenyl group, and a carboxamide functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-[2-[4-(2-methylpropyl)phenyl]propyl]adamantane-1-carboxamide typically involves multiple steps. One common approach is the Friedel-Crafts acylation followed by a Clemmensen reduction to introduce the propyl group . The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would involve optimization of the laboratory-scale methods to improve yield and reduce costs. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-[2-[4-(2-methylpropyl)phenyl]propyl]adamantane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can participate in nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium tert-butoxide.
Common Reagents and Conditions
The reactions mentioned above generally require specific conditions:
Oxidation: Acidic or basic conditions, often at elevated temperatures.
Reduction: Anhydrous conditions to prevent the decomposition of reducing agents.
Substitution: Polar aprotic solvents such as dimethyl sulfoxide or acetonitrile.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
3-chloro-N-[2-[4-(2-methylpropyl)phenyl]propyl]adamantane-1-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 3-chloro-N-[2-[4-(2-methylpropyl)phenyl]propyl]adamantane-1-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The exact pathways and molecular targets are still under investigation, but the compound’s structure suggests it could modulate activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
3-chloro-N-[2-[4-(2-methylpropyl)phenyl]propyl]adamantane-1-carboxamide: Similar in structure but may have different substituents on the adamantane or phenyl groups.
4-ethyl-3-methylheptane: Another compound with a similar carbon backbone but different functional groups.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and its potential applications across various scientific fields. Its adamantane core provides stability, while the phenyl and carboxamide groups offer opportunities for further functionalization and interaction with biological targets.
Properties
CAS No. |
5530-99-4 |
|---|---|
Molecular Formula |
C26H29NO2 |
Molecular Weight |
387.5 g/mol |
IUPAC Name |
2-[4-[2-(diethylamino)ethoxy]phenyl]-1,2-diphenylethanone |
InChI |
InChI=1S/C26H29NO2/c1-3-27(4-2)19-20-29-24-17-15-22(16-18-24)25(21-11-7-5-8-12-21)26(28)23-13-9-6-10-14-23/h5-18,25H,3-4,19-20H2,1-2H3 |
InChI Key |
QRDUUUZNVAYWOU-UHFFFAOYSA-N |
SMILES |
CC(C)CC1=CC=C(C=C1)C(C)CNC(=O)C23CC4CC(C2)CC(C4)(C3)Cl |
Canonical SMILES |
CCN(CC)CCOC1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-N-[(E)-(3-methoxy-4-phenylmethoxyphenyl)methylideneamino]-6-morpholin-4-yl-4-N-phenyl-1,3,5-triazine-2,4-diamine](/img/structure/B1656970.png)
![(4,7,7-Trimethyl-3-bicyclo[4.1.0]hept-4-enyl)methyl 3,5-dinitrobenzoate](/img/structure/B1656971.png)

![[2-[4-(Difluoromethoxy)phenyl]-2-oxoethyl] 3-methyl-1-phenyl-6-thiophen-2-ylpyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B1656973.png)
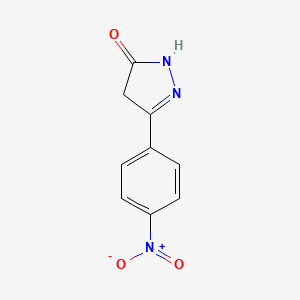
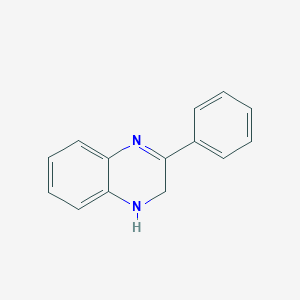
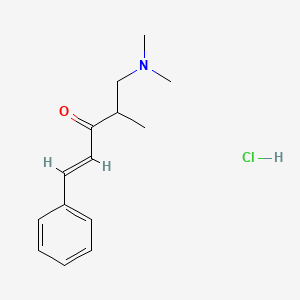

![1,3-Dithiole-2-thione, 4,5-bis[(phenylmethyl)thio]-](/img/structure/B1656983.png)
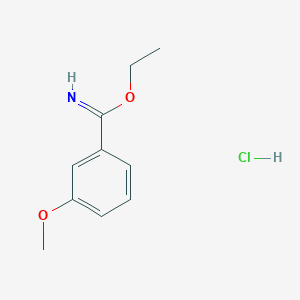
![2-[4-(hydroxymethyl)cyclohex-3-en-1-yl]propan-2-ol](/img/structure/B1656986.png)

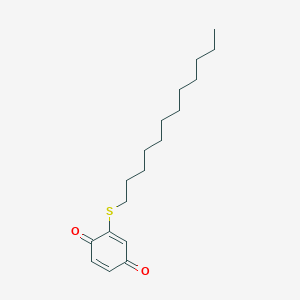
![(E)-1-Naphthalen-2-yl-N-[(E)-1-naphthalen-2-ylethylideneamino]ethanimine](/img/structure/B1656991.png)
